molecular formula C17H14N2O B11853137 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 77479-33-5

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole

Katalognummer: B11853137
CAS-Nummer: 77479-33-5
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: AJUHDQMFWAWTRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole ( 77479-33-5) is a versatile fused heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound features a core structure that integrates chromene and pyrazole pharmacophores, a combination known to be associated with a wide spectrum of biological activities . Chromeno-pyrazole derivatives are prominent scaffolds in drug discovery and have demonstrated potential in various research areas, including investigations into anti-inflammatory , anticancer , antimicrobial , and antioxidant agents . Some analogs also show promise in research related to treating neurodegenerative conditions such as Alzheimer's disease . The compound serves as a key synthetic intermediate for constructing more complex polycyclic systems, such as dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines, which are valuable for exploring new chemical space in library development . With a molecular formula of C 17 H 14 N 2 O and a molecular weight of 262.31 g/mol , it provides a defined chemical entity for structure-activity relationship (SAR) studies. Researchers utilize this compound in multicomponent reactions and other synthetic methodologies to develop novel heterocyclic compounds with potential pharmacological applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

77479-33-5

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C17H14N2O/c1-12-15-11-20-16-10-6-5-9-14(16)17(15)19(18-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI-Schlüssel

AJUHDQMFWAWTRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazol beinhaltet typischerweise eine Mehrkomponentenreaktion. Ein gängiges Verfahren umfasst die Reaktion von 4-(2-Hydroxyphenyl)-2,4-dioxobutanoat, Benzaldehyd und Benzylamin unter milden Bedingungen. Diese Reaktion verläuft über eine Ringöffnungsstrategie und kann ohne chromatographische Aufreinigung durchgeführt werden, was sie effizient und praktikabel macht . Industrielle Produktionsverfahren nutzen häufig ähnliche Mehrkomponentenreaktionen aufgrund ihrer Einfachheit und hohen Ausbeute.

Analyse Chemischer Reaktionen

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Verbindung kann auch an nucleophilen Substitutionsreaktionen teilnehmen und je nach eingeführten Substituenten verschiedene Derivate bilden . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene funktionalisierte Chromeno-Pyrazol-Derivate, die einzigartige biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So wurde gezeigt, dass es bestimmte Enzyme hemmt, die an Entzündungspfaden beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden. Die Struktur der Verbindung ermöglicht es ihr, mit mehreren Zielstrukturen zu interagieren, was sie zu einem vielseitigen Molekül in der medizinischen Chemie macht.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles, such as those synthesized in and , replace the chromene system with a pyran ring. These derivatives are synthesized via multicomponent reactions (e.g., using aldehydes, malononitrile, and hydrazines) in high yields (70–90%) . For example:

  • 6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3e): Yield 83%, m.p. 173–176°C .
  • 6-Amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3f): Yield 87%, m.p. 161–164°C .
Chromeno[4,3-c]pyrazol-4(2H)-one

This derivative introduces a ketone group at position 4, synthesized from coumarin precursors via pyrazole-ring construction.

Energetic Pyrazolo[4,3-c]pyrazoles

Compounds like 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) are used in energetic materials due to their high thermal stability and detonation velocity. These lack the chromene/pyran system entirely, focusing instead on nitro-functionalized pyrazole rings .

Physicochemical Properties

Compound Class Representative Example Melting Point (°C) Yield (%) LogD (Predicted)
Chromeno[4,3-c]pyrazole 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole Not reported Not reported ~2.5 (estimated)
Pyrano[2,3-c]pyrazole 3e 173–176 83 ~1.8
Chromeno[4,3-c]pyrazol-4(2H)-one Chromeno[4,3-c]pyrazol-4(2H)-one 198–200 (analogue) 85 ~1.2
Energetic pyrazolo[4,3-c]pyrazole DNPP >250 60–70 ~0.5

Key Trends :

  • Chromeno derivatives generally exhibit higher predicted lipophilicity (LogD) due to the benzene ring, enhancing membrane permeability.
  • Pyrano derivatives show superior synthetic yields (70–90%) compared to energetic analogues (60–70%) .

Biologische Aktivität

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that exhibits a unique fusion of chromene and pyrazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and kinase inhibition. The following sections will delve into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_{2}O. Its structure combines aromatic characteristics from the chromene component with the reactivity of the pyrazole moiety. The synthesis typically involves multi-step reactions that optimize yield and purity through various conditions such as temperature and solvent choice .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrano[2,3-c]pyrazoles have been shown to inhibit glioma growth effectively. Compound 4j , a derivative in this class, demonstrated low micromolar activity against AKT2/PKBβ, a key oncogenic kinase involved in glioma malignancy. This compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .

Kinase Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific kinases. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth. The structural similarities with other pyrazole derivatives suggest that this compound could possess similar inhibitory effects against critical kinases involved in cancer progression .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure TypeUnique Features
1-Methyl-2-(phenyl)pyrazolePyrazoleAnalgesic properties; simpler structure
ChromenopyrazolesChromene-Pyrazole FusionDiverse biological activities; drug development
5-ArylpyrimidinonesPyrimidineKnown for anticancer activities; different framework
Dihydrochromeno-pyrazolesChromene-Pyrazole FusionSimilar reactivity; varies in substituents

This table illustrates how while this compound shares core features with other compounds, its unique combination may confer distinct biological activities not found in simpler analogs.

Case Studies and Research Findings

A notable study evaluated the anticancer potential of pyrano[2,3-c]pyrazoles against glioblastoma cell lines. The study found that certain derivatives exhibited potent inhibitory effects on glioma cell growth and were selective for cancerous cells over non-cancerous ones. This selectivity is critical for reducing potential side effects in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole?

The compound is synthesized via cyclocondensation reactions involving β-keto aldehydes and hydrazine derivatives. A microwave-assisted approach (45–60°C, THF solvent) reduces reaction times to 25–60 minutes while achieving yields of 52–69%. Key steps include α-formylation of chromenone precursors followed by hydrazine cyclization. Structural confirmation is performed via NMR and IR spectroscopy . Alternative methods use multi-component reactions with pyrazole-4-carbaldehydes as building blocks, enabling structural diversification .

Q. How is the structural integrity of this compound verified experimentally?

Characterization relies on:

  • NMR spectroscopy : Chemical shifts (e.g., δ 4.03–4.72 ppm for methylene protons) confirm ring fusion and substituent positions .
  • IR spectroscopy : Bands at 3130–3370 cm⁻¹ (N–H stretching) and 1580–1600 cm⁻¹ (C=N/C=C vibrations) validate functional groups .
  • X-ray crystallography : Resolves steric hindrance from the fused chromeno-pyrazole system and quantifies dihedral angles between aromatic rings .

Q. What preliminary biological activities have been reported?

Screening assays identify activity as a GPR55 modulator (cell-impedance-based label-free technology) and PPARγ partial agonist (transactivation assays). Fluorinated analogs (e.g., 8-fluoro derivatives) show enhanced metabolic stability and bioactivity due to increased hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., THF vs. ethanol), temperature (45–80°C), and microwave irradiation power (100–300 W) maximizes yield .
  • Catalyst screening : Lewis acids (e.g., phenylboronic acid) accelerate multi-component reactions in aqueous media, reducing byproducts .
  • Purification : Gradient elution (toluene/ethyl acetate mixtures) followed by recrystallization from n-hexane/ethyl acetate ensures >95% purity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

  • Competitive binding assays : Substitution at N1 (e.g., chlorophenyl groups) enhances PPARγ affinity (IC₅₀: 1–10 µM), while methyl groups at C3 reduce steric clashes with hydrophobic binding pockets .
  • Fluorine scanning : Introducing F at C8 improves metabolic stability (t₁/₂ > 6 hours in microsomes) and target engagement (ΔΔG = −2.1 kcal/mol via docking) .

Q. How do computational methods aid in predicting physicochemical and energetic properties?

  • DFT calculations : Quantify strain energy (≈15 kcal/mol) in the fused ring system and predict detonation velocity (Dv: 8500 m/s) for nitro-derivatives .
  • Molecular dynamics (MD) : Simulate crystal packing to assess hydrogen-bond networks (e.g., N–H⋯O interactions) that reduce mechanical sensitivity (IS > 40 J) in energetic materials .

Q. What methodologies are employed to tailor this compound for high-energy material applications?

  • Ionization : Salts of 3,6-dinitropyrazolo[4,3-c]pyrazole derivatives (e.g., ammonium or hydrazinium) exhibit reduced friction sensitivity (FS < 80 N) via enhanced π–π stacking .
  • Cocrystallization : Combining with tetrazole-based ligands improves density (ρ > 1.85 g/cm³) and thermal stability (Tdec > 250°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.